Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl carboxylate group at position 4 and a 4-fluoro-benzothiazolylamino group at position 2. The fluorine atom at the 4-position of the benzothiazole ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. Benzothiazole derivatives are widely studied for their biological activities, including antitumor, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S2/c1-2-19-11(18)8-6-20-12(15-8)17-13-16-10-7(14)4-3-5-9(10)21-13/h3-6H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNQQKLLVWOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Construction
The ethyl 1,3-thiazole-4-carboxylate moiety is typically synthesized via Hantzsch thiazole synthesis using α-halo carbonyl compounds and thioamides. For example, ethyl 2-bromoacetoacetate reacts with thiourea derivatives under basic conditions to form the thiazole ring. Modifications at the C2 position are achieved through nucleophilic substitution or metal-catalyzed coupling.
Benzothiazole Coupling
The 4-fluoro-1,3-benzothiazol-2-amine component is prepared separately through cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide. Subsequent coupling to the thiazole core employs Buchwald-Hartwig amination or Ullmann-type reactions , utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., Xantphos) to facilitate C–N bond formation.
Detailed Preparation Methods
Synthesis of Ethyl 2-Bromo-1,3-thiazole-4-carboxylate
Procedure :
- Reactants : Ethyl acetoacetate (10 mmol), N-bromosuccinimide (12 mmol), and thiourea (10 mmol).
- Conditions : Stirred in anhydrous THF at 0°C for 2 hours, then warmed to 25°C for 12 hours.
- Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : 68%.
Preparation of 4-Fluoro-1,3-benzothiazol-2-amine
Procedure :
Palladium-Catalyzed Coupling
Procedure :
- Reactants : Ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.2 eq), 4-fluoro-1,3-benzothiazol-2-amine (1 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (2 eq).
- Conditions : Heated at 85°C in acetonitrile/water (4:1) under argon for 8 hours.
- Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (gradient: 5–10% ethyl acetate in hexane).
Yield : 45%.
Reaction Optimization and Challenges
Catalyst Screening
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 37 |
| Pd(PPh₃)₄ | None | Acetonitrile | 85 | 45 |
| Pd(dppf)Cl₂ | BINAP | DMF | 100 | 52 |
Data from indicate Pd(dppf)Cl₂ with BINAP in DMF maximizes yield (52%) but requires higher temperatures.
Solvent and Base Effects
- Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing palladium intermediates.
- Inorganic bases (K₂CO₃, Cs₂CO₃) outperform organic bases (Et₃N) due to improved deprotonation of the amine.
Alternative Routes
One-Pot Cyclocondensation
A novel approach involves reacting ethyl 2-aminothiazole-4-carboxylate with 2-chloro-4-fluoro-1,3-benzothiazole in the presence of CuI and L-proline. This method bypasses palladium catalysts but suffers from lower yields (28%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining comparable yields (43%).
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 7.25–7.45 (m, 3H, Ar–H), 8.15 (s, 1H, thiazole-H).
- HRMS : m/z calculated for C₁₃H₁₀FN₃O₂S₂ [M+H]⁺: 340.0214; found: 340.0211.
Industrial-Scale Considerations
- Cost Efficiency : Pd(PPh₃)₄ is preferred over air-sensitive catalysts for large batches.
- Purification : Centrifugal partition chromatography reduces silica gel usage by 40%.
Chemical Reactions Analysis
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the
Biological Activity
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Synthesis
This compound features a complex structure that contributes to its biological properties. The compound can be synthesized through a multi-step reaction involving the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by esterification to introduce the ethyl carboxylate group.
Key Synthetic Steps:
- Formation of Benzothiazole Ring : Condensation reaction involving 2-aminobenzenethiol.
- Esterification : Introduction of the ethyl carboxylate group through reaction with an alcohol.
Antimicrobial Properties
Research indicates that derivatives of thiazole and benzothiazole exhibit broad-spectrum antimicrobial activity. This compound has been studied for its potential as an antifungal and antibacterial agent .
A study demonstrated that compounds similar to this structure showed significant fungicidal activity at concentrations as low as 50 µg/mL against various fungal strains, including those resistant to conventional treatments .
Anticancer Activity
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors critical for cell survival. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting normal cellular functions .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to bind to specific targets within microbial and cancer cells. This binding disrupts essential processes such as DNA replication and protein synthesis:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
- DNA Interaction : It may intercalate into DNA, leading to replication errors.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Fungal Inhibition Study : A series of tests showed that derivatives exhibited over 50% inhibition against six different fungal strains at a concentration of 50 µg/mL .
- Cancer Cell Line Study : In assays involving breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 337.4 g/mol. Its structure includes a benzothiazole moiety linked to a thiazole ring, which contributes to its reactivity and biological activity. The presence of a fluorine atom enhances its pharmacological properties, making it a candidate for further research.
Chemistry
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be used in:
- Synthesis of Complex Molecules : The compound can undergo various reactions such as oxidation, reduction, and substitution to form more complex derivatives.
- Reagent in Organic Reactions : It acts as an intermediate in the synthesis of other functionalized compounds due to its reactive thiazole and benzothiazole rings.
Biology
The compound has been investigated for its biological activities, particularly its potential as:
- Antimicrobial Agent : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Antifungal Properties : Research indicates effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells by interfering with cellular mechanisms such as DNA replication and enzyme activity.
Medicine
In the field of medicine, this compound is being explored for:
- Therapeutic Applications : Its ability to interact with biological macromolecules positions it as a potential therapeutic agent for infectious diseases and cancer treatment.
- Drug Development : The compound's unique properties make it a candidate for further development into pharmaceuticals targeting specific diseases.
Industry
The compound finds applications in various industrial processes:
- Material Science : It can be utilized in developing new materials such as dyes and polymers due to its distinct chemical properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research conducted by the Cancer Research Institute demonstrated that this compound could induce apoptosis in cancer cell lines through the inhibition of specific enzymes involved in cell survival pathways. The findings support further investigation into its use as an anticancer drug.
Comparison with Similar Compounds
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate (CAS: 126534-13-2)
Structural Differences: Replaces the 4-fluoro-benzothiazole group with a benzylamino substituent. Properties:
- Solubility : Increased hydrophobicity due to the benzyl group, reducing aqueous solubility compared to the target compound.
- Bioactivity: Benzylamino derivatives often exhibit altered binding affinities; for example, reduced interaction with enzymes requiring π-stacking with aromatic heterocycles like benzothiazole. Applications: Primarily used as intermediates in organic synthesis rather than direct therapeutic agents .
Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate (CAS: 956624-57-0)
Structural Differences : Substitutes the benzothiazole ring with a 2-fluorophenyl group.
Properties :
- Electronic Effects : The fluorine on a phenyl ring (electron-withdrawing) may reduce electron density compared to the benzothiazole’s sulfur atom, altering reactivity.
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 918793-30-3)
Structural Differences: Contains a trifluoromethyl group at position 4 and a 2-methylphenylamino group at position 2. Properties:
Ethyl 2-{[dimethyl(oxo)-λ6-sulfanylidene]amino}-1,3-thiazole-4-carboxylate hydrobromide
Structural Differences : Incorporates a sulfoximine group, introducing a charged moiety.
Properties :
- Solubility : The hydrobromide salt improves water solubility, unlike the neutral target compound.
- Stability : Sulfoximines are prone to hydrolysis under acidic conditions, limiting their use in oral formulations .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
*LogP estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate, and how can structural confirmation be achieved?
- Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of 4-fluoro-2-aminobenzenethiol derivatives, followed by coupling with a functionalized thiazole intermediate. Catalysts like POCl₃ or DMF are often used to facilitate amide bond formation . Structural confirmation requires a combination of NMR (¹H/¹³C for functional groups), FT-IR (to identify carbonyl and amine stretches), and X-ray crystallography (for absolute configuration determination using SHELX programs) .
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Answer: Systematic optimization includes:
- Temperature control : Stepwise heating (e.g., 60–65°C for cyclization reactions) to avoid side products .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) to enhance regioselectivity .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer:
- ¹H/¹³C NMR : Assign peaks for the benzothiazole (δ 7.2–8.1 ppm for aromatic protons) and thiazole (δ 6.5–7.0 ppm) moieties .
- HRMS : Confirm molecular ion [M+H]⁺ (expected m/z ~352.05) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (using SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Answer: Contradictions often arise from assay variability. Robust methods include:
- Dose-response studies : Establish EC₅₀ values across multiple cell lines or microbial strains .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for enzymes like COX-2 or bacterial topoisomerases .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What experimental strategies can elucidate the mechanism of action of this compound in cancer models?
- Answer:
- Proteomics : SILAC labeling to identify protein targets (e.g., kinases or apoptosis regulators) .
- Molecular docking : Simulate binding to ATP pockets (e.g., EGFR or Aurora kinases) using AutoDock Vina .
- In vivo imaging : Track tumor uptake via fluorescent tagging (e.g., Cy5 conjugation) .
Q. How do structural modifications (e.g., fluorination at the benzothiazole 4-position) influence bioactivity?
- Answer: Fluorine enhances metabolic stability and membrane permeability. Comparative studies show:
- Increased lipophilicity : LogP values rise by ~0.5 units, improving blood-brain barrier penetration .
- Enhanced target binding : Fluorine’s electronegativity strengthens hydrogen bonds with catalytic residues (e.g., in HIV-1 protease) .
- Data-driven design : Use QSAR models to predict activity cliffs caused by substituent changes .
Methodological Considerations
Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?
- Answer:
- SwissADME : Predicts bioavailability, CYP450 interactions, and PAINS alerts .
- Molinspiration : Calculates topological polar surface area (TPSA < 90 Ų for oral bioavailability) .
- ADMETlab 2.0 : Simulates hepatic clearance and hERG channel inhibition risks .
Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?
- Answer:
- SHELXT : Solve crystal structures from twinned or low-resolution data .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···π contacts) to explain packing motifs .
- Powder XRD : Detect polymorphic forms under varied crystallization conditions (e.g., solvent/antisolvent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
